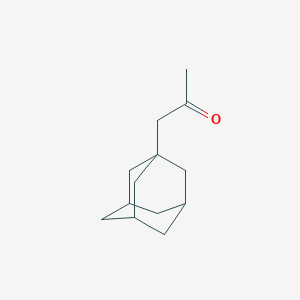

1-金刚烷-1-基-丙烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 1-Adamantan-1-yl-propan-2-one involves several steps, including esterification, alkylation, and cyclization processes. For instance, esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity, were synthesized through alkylation of previously synthesized thiols with corresponding esters of 2-chloroacetic acid (Odyntsova).

Molecular Structure Analysis

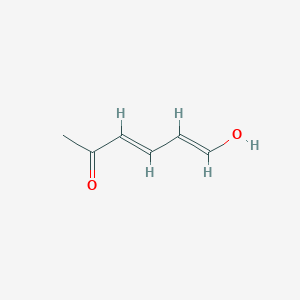

The molecular structure and vibrational frequencies of related compounds, such as 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been analyzed using spectroscopic methods and computational tools, revealing insights into their electronic and structural characteristics (Sebastian et al., 2014).

Chemical Reactions and Properties

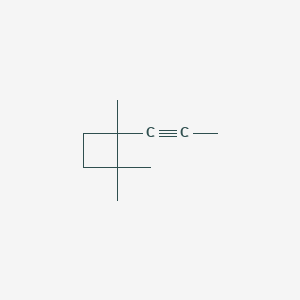

1-Adamantan-1-yl-propan-2-one and its derivatives undergo various chemical reactions, including intramolecular cyclization and Wagner–Meerwein rearrangement, leading to the formation of complex structures with potential biological applications. The reactivity and reaction pathways of these compounds are influenced by their adamantyl group and molecular configuration (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 1-Adamantan-1-yl-propan-2-one derivatives have been characterized, providing valuable information for their practical applications and synthesis processes. Esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, for example, exhibit high biological activity and solubility in water, making them attractive for further studies (Odyntsova).

Chemical Properties Analysis

The chemical properties of 1-Adamantan-1-yl-propan-2-one derivatives, such as reactivity, stability, and electronic characteristics, have been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the compound's potential for application in various fields, including as bioactive agents and in materials science (Sebastian et al., 2014).

科学研究应用

新颖的抗炎剂

一项研究探索了与 1-金刚烷-1-基-丙烷-2-酮在结构上相关的化合物(特别是 3-(金刚烷-1-基)-4-乙基-1H-1,2,4-三唑-5(4H)硫酮)的特性,该化合物有望成为一种潜在的抗炎剂。该研究详细分析了其分子结构、电子性质和振动光谱,从而深入了解了其生物活性机制 (Al-Tamimi 等人,2014).

化学合成和结构分析

另一项研究集中于通过金刚烷化过程合成 1-(金刚烷-1-基)-1H-1,2,3-三唑及其盐。这项研究重点介绍了金刚烷衍生物的特定化学性质和反应性,这些性质与一系列科学应用相关 (Суханов 等人,2019).

晶体和分子结构研究

在相关研究中,合成了新型金刚烷基 N-芳基取代的 3-羟基-2-甲基吡啶-4-酮衍生物并对其进行了表征。该研究提供了有关这些化合物晶体和分子结构的宝贵信息,这对于理解其潜在的科学应用至关重要 (Petrović Peroković 等人,2013).

非线性光学应用

Rosline Sebastian 等人 (2014) 进行的一项研究调查了与 1-金刚烷-1-基-丙烷-2-酮相关的化合物(特别是 3-(金刚烷-1-基)-4-(丙-2-烯-1-基)-1H-1,2,4-三唑-5(4H)-硫酮)的分子结构和性质。这项研究对于理解此类化合物的非线性光学应用非常重要 (Rosline Sebastian 等人,2014).

神经生物学应用

Joubert (2018) 将 2-(金刚烷-1-基)-2H-异吲哚-1-腈鉴定为一种神经生物学荧光配体。该化合物的合成和结晶,以及它在受体和酶结合亲和力测定中的潜力,突出了其科学相关性 (Joubert, 2018).

未来方向

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39(1), 230–239. Link

: Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and 1-(Adamantan-1-yl)propan-1-one. Russian Journal of Organic Chemistry, 49(3), 442–444. Link

: Sigma-Aldrich. 1-(Adamantan-1-yl)propan-1-one AldrichCPR. Link

属性

IUPAC Name |

1-(1-adamantyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-1-yl-propan-2-one | |

CAS RN |

19835-39-3 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)